![molecular formula C7H14Cl2O2S B4326565 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane](/img/structure/B4326565.png)
1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane
Übersicht
Beschreibung
1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane, also known as CBES, is a chemical compound that has gained significant attention in scientific research. CBES is a sulfonate ester that is used as a sulfonating agent and a cross-linking reagent. It has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane involves the formation of covalent bonds between the sulfonate ester group of 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane and the target molecule. This covalent bond formation results in the cross-linking of the target molecule, which can lead to changes in its structure and function.
Biochemical and Physiological Effects:
1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane can cross-link proteins and modify their structure and function. In vivo studies have shown that 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane can be used as a drug delivery system and can target specific tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane has several advantages for use in lab experiments. It is a stable and highly reactive compound that can be easily synthesized. It can be used as a cross-linking reagent for proteins and other biomolecules, and it can be used as a sulfonating agent for the modification of materials. However, 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane also has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for research on 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane. One potential direction is the development of new drug delivery systems using 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane as a cross-linking reagent. Another potential direction is the modification of materials using 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane as a sulfonating agent. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane and its potential toxicity.
Wissenschaftliche Forschungsanwendungen
1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane has been used as a cross-linking reagent for the synthesis of various drugs and drug delivery systems. In materials science, 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane has been used as a sulfonating agent for the modification of polymers and other materials. In biochemistry, 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane has been used as a cross-linking reagent for the study of protein-protein interactions and protein structure.
Eigenschaften
IUPAC Name |
1-(1,3-dichloropropan-2-ylsulfonyl)butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl2O2S/c1-2-3-4-12(10,11)7(5-8)6-9/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEZNPJEFNSUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C(CCl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-chlorophenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326482.png)
![4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4326496.png)
![4-benzyl-6-(4-nitrophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B4326497.png)
![N-(4-fluorophenyl)-1-[(4-methylphenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326500.png)
![1-[(4-chlorophenyl)thio]-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326502.png)
![methyl 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoate](/img/structure/B4326521.png)

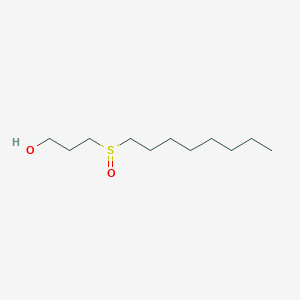
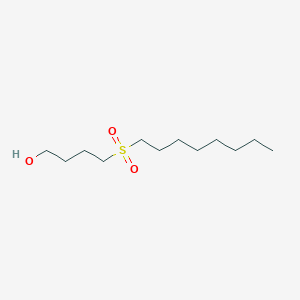
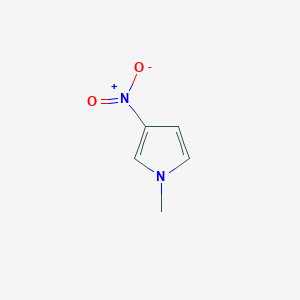

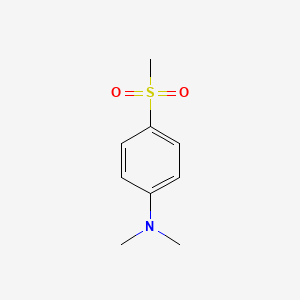
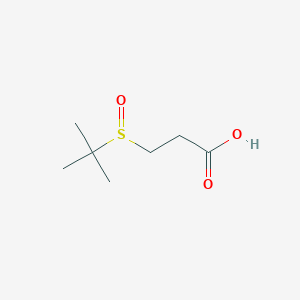
![1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane](/img/structure/B4326573.png)